{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is represented by the formula C14H15NO2S2. More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I have access to.Scientific Research Applications
Synthesis and Physical-Chemical Properties
- A study by Salionov (2015) focuses on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which show various biological activities like analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. These compounds, including variants like 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, have been explored for their physical and chemical properties and acute toxicity, indicating their potential for further scientific applications (Salionov, 2015).
Electrophilic Aromatic Reactivity
- Research by August, Davis, and Taylor (1986) examined the electrophilic aromatic reactivities of thiazole derivatives, including thiazol-2-yl and thiazol-4-yl. This study provides insights into the chemical behavior of these compounds under various conditions, which can be essential for their application in scientific research (August et al., 1986).
Anticancer Activities
- The synthesis of new benzothiazole acylhydrazones as anticancer agents, as reported by Osmaniye et al. (2018), includes derivatives of 2-((5-substitutedbenzothiazol-2-yl)thio)acetate. These compounds were evaluated for their anticancer activity, highlighting the potential of thiazole derivatives in developing new cancer treatments (Osmaniye et al., 2018).
Synthesis of Derivatives for Anticancer and Antibacterial Activities
- Several studies, like those by Denisenko et al. (2011), Duran and Demirayak (2012), and Trotsko et al. (2018), have focused on the synthesis of thiazole derivatives with potential anticancer and antibacterial properties. These works provide a foundation for understanding how thiazole derivatives can be modified and applied in the field of medicinal chemistry (Denisenko et al., 2011), (Duran & Demirayak, 2012), (Trotsko et al., 2018).
Application in Dye-Sensitized Solar Cells
- Research on novel coumarin sensitizers for dye-sensitized solar cells by Han et al. (2015) indicates the application of thiazole derivatives in renewable energy technologies. The study specifically mentions the use of 2-(thiophen-2-yl)thiazole as a π-bridge in these sensitizers, demonstrating the versatility of thiazole derivatives in various scientific fields (Han et al., 2015).
properties
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-3-4-10(2)11(5-9)7-18-14-15-12(8-19-14)6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPQZZKKFHRYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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